molecular formula C12H19NO B13164634 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No.: B13164634
M. Wt: 193.28 g/mol
InChI Key: MXWRYDKNYPYCKZ-UHFFFAOYSA-N
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Description

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups, are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure and the presence of the prop-2-en-1-one functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

InChI

InChI=1S/C12H19NO/c1-2-11(14)13-9-7-12(8-10-13)5-3-4-6-12/h2H,1,3-10H2

InChI Key

MXWRYDKNYPYCKZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2(CCCC2)CC1

Origin of Product

United States

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